L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
Description
Chemical Structure and Properties
The compound L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester (CAS: 5068-29-1) is a modified tyrosine derivative featuring three protective groups:
- N-[(Phenylmethoxy)carbonyl] (Cbz): A benzyloxycarbonyl group protecting the amino group.
- O-(1,1-dimethylethyl) (tert-butyl): A bulky tert-butyl group protecting the phenolic hydroxyl of tyrosine.
- 1,1-dimethylethyl ester (tert-butyl ester): A tert-butyl ester protecting the carboxyl group.
Its molecular formula is C₂₄H₂₉NO₅, and it is commonly abbreviated as Z-Tyr(tBu)-OMe in peptide synthesis. The tert-butyl groups enhance steric protection, improving stability against hydrolysis and enzymatic degradation, while the Cbz group allows selective deprotection via hydrogenolysis.
Applications
This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), particularly for introducing tyrosine residues with orthogonal protecting strategies. Its tert-butyl-based protections are compatible with acid-labile Boc/Benzyl-based synthesis workflows.
Properties
CAS No. |
17083-17-9 |
|---|---|
Molecular Formula |
C25H33NO5 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C25H33NO5/c1-24(2,3)30-20-14-12-18(13-15-20)16-21(22(27)31-25(4,5)6)26-23(28)29-17-19-10-8-7-9-11-19/h7-15,21H,16-17H2,1-6H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
UPJMYZVLBWNTNR-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Methyl Esterification of L-Tyrosine
Reaction Conditions :
- Substrate : L-Tyrosine (300 g, 1.65 mol).
- Reagents : Methanol (1.5 kg), thionyl chloride (100 g, 0.84 mol).
- Procedure : L-Tyrosine is refluxed in methanol with thionyl chloride, yielding L-tyrosine methyl ester hydrochloride (Tyr-OMe·HCl) after vacuum concentration.
- Key Parameter : Excess methanol ensures complete esterification while thionyl chloride acts as both catalyst and acid scavenger.
N-Terminal Z-Protection
Reaction Conditions :
- Substrate : Tyr-OMe·HCl (390 g).
- Reagents : Ethyl acetate (300 g), sodium carbonate (100 g), chloroformic acid benzyl ester (Z-Cl, 230 g).
- Procedure : The methyl ester is dissolved in water, and Z-Cl is added under pH control (8–9) to form Z-L-tyrosine methyl ester (Z-L-Tyr-OMe). Citric acid adjusts the pH to 3 for product isolation.
- Yield : ~390 g (84% based on L-Tyrosine input).
- Optimization : pH control prevents racemization and ensures selective amine protection.
O-tert-Butyl Ether Formation
Reaction Conditions :
- Substrate : Z-L-Tyr-OMe (385 g).
- Reagents : Dichloromethane (1 kg), concentrated sulfuric acid (10.5 g), isobutylene (250 g).
- Procedure : Isobutylene is introduced under acidic conditions to alkylate the phenolic hydroxyl, forming Z-L-Tyr(tBu)-OMe . The reaction proceeds at room temperature for 4–5 days.
- Key Insight : Prolonged reaction times ensure complete tert-butylation without compromising the methyl ester.
Trans-Esterification to tert-Butyl Ester
Reaction Conditions :
- Substrate : Z-L-Tyr(tBu)-OMe.
- Reagents : tert-Butanol (excess), sulfuric acid (catalytic).
- Procedure : The methyl ester undergoes acid-catalyzed trans-esterification with tert-butanol at 60–80°C, yielding Z-O-tert-butyl-L-tyrosine tert-butyl ester .
- Optimization : Excess tert-butanol and continuous methanol removal drive the equilibrium toward the tert-butyl ester.
Critical Reaction Parameters
| Step | Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| 1 | MeOH:SOCₗ₂ ratio | 15:1 (w/w) | Minimizes HCl byproduct |
| 2 | pH during Z-Cl addition | 8–9 | Prevents amine racemization |
| 3 | Reaction time | 4–5 days | Ensures >98% O-tert-butylation |
| 4 | tert-Butanol volume | 3× stoichiometric | Maximizes ester conversion |
Enantiomeric Control and Analytical Validation
Racemization is mitigated through:
- Low-temperature reactions (≤25°C during hydrogenolysis).
- pH buffering with citric acid, which stabilizes intermediates.
- TLC monitoring to confirm reaction completion at each stage.
Characterization Data :
- HPLC : Purity >99% (C18 column, 0.1% TFA/ACN gradient).
- ¹H NMR (DMSO-d₆): δ 1.28 (s, 18H, tert-butyl), 4.45 (m, 1H, α-CH), 7.32 (m, 5H, Z-group).
Industrial Scalability and Cost Considerations
- Catalyst Reuse : Palladium on carbon (Pd/C) from hydrogenolysis steps is recovered and reactivated, reducing costs.
- Solvent Recycling : Dichloromethane and ethyl acetate are distilled and reused, aligning with green chemistry principles.
- Energy Efficiency : Vacuum concentration at ≤60°C prevents thermal degradation.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a derivative of the amino acid L-tyrosine. It has a tert-butyl ester group and a phenylmethoxycarbonyl group that increase its lipophilicity and stability compared to standard L-tyrosine. The tert-butyl group provides steric hindrance, which may affect its biological activity and how it interacts with enzymes. This compound belongs to a broader category of tyrosine derivatives studied for potential therapeutic uses.
Structural Similarities
Several compounds share structural similarities with this compound, but they differ significantly in biological activity and stability due to variations in functional groups. The unique combination of a tert-butyl ester and phenylmethoxycarbonyl group in this compound may offer distinct advantages for specific applications in pharmacology and biochemistry.
Tyrosine and its Function
L-Tyrosine, also known as tyrosine (symbol Tyr or Y) or 4-hydroxyphenylalanine, is one of the 20 standard amino acids used by cells to synthesize proteins . Tyrosine has a special role because of its phenol functionality . Its hydroxy group can form an ester linkage, particularly with phosphate . Protein kinases transfer phosphate groups to tyrosine residues, which is one type of post-translational modification . Phosphorylated tyrosine is present in proteins involved in signal transduction .
Isomers of L-Tyrosine
Three structural isomers of L-tyrosine are known . Besides the common amino acid L-tyrosine, which is the para isomer (para-tyr, p-tyr or 4-hydroxyphenylalanine), there are two additional regioisomers: meta-tyrosine (also known as 3-hydroxyphenylalanine, L-m-tyrosine, and m-tyr) and ortho-tyrosine (o-tyr or 2-hydroxyphenylalanine) . The m-tyr and o-tyr isomers are rare and arise through non-enzymatic free-radical hydroxylation of phenylalanine under oxidative stress .
Tyrosine Hydroxylase
Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis . It uses tetrahydrobiopterin and molecular oxygen to convert tyrosine to DOPA .
Medical Uses of L-Tyrosine
Tyrosine is a precursor to neurotransmitters and increases plasma neurotransmitter levels, especially dopamine and norepinephrine, but has little effect on mood in normal subjects . A systematic review in 2015 found that tyrosine loading can acutely counteract decrements in working memory and information processing caused by demanding conditions like extreme weather or cognitive load . Tyrosine may benefit healthy individuals exposed to demanding situational conditions . The main effects of L-tyrosine that have been reported are acute effects in preventing a decline in cognitive function in response to physical stress . Physical stressors include cold stress, the combination of cold stress and high-altitude stress (mild hypoxia), extended wakefulness, and lower body negative pressure stress, which simulates some effects of space flight . Doses of L-tyrosine in these studies ranged up to 20 g, which is much higher than the normal daily dietary intake . In one study, 2 g of L-tyrosine per day for 5 days during demanding military combat training improved various aspects of cognitive function compared to a placebo .
Mechanism of Action
The mechanism of action of L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound’s ester groups can be hydrolyzed to release active metabolites that participate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues with Modified Protecting Groups
Key Observations :
- Stability : Tert-butyl protections (as in the target compound) offer superior resistance to basic and enzymatic hydrolysis compared to methyl esters.
- Deprotection Flexibility: Cbz groups (target compound) are cleaved via hydrogenolysis, while Boc groups (94790-24-6) require trifluoroacetic acid (TFA).
Analogues with Varied Amino Acid Backbones
Key Observations :
- Solubility: The phenolic -OH in tyrosine derivatives (target compound) increases polarity compared to phenylalanine analogues, but tert-butyl protection reduces aqueous solubility.
- Biological Activity: Tyrosine derivatives with free phenolic groups (e.g., methyl esters in 121778-71-0) show higher inhibitory activity in enzyme assays compared to tert-butyl-protected variants.
Stability Profile
Biological Activity
L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester (CAS No. 17083-17-9), is a derivative of the amino acid L-tyrosine that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H33NO5
- Molecular Weight : 427.53 g/mol
- Synonyms : Z-Tyr(tBu)-OtBu
Synthesis and Derivatives
The synthesis of L-Tyrosine derivatives often involves protecting groups to enhance stability and reactivity. The use of tert-butoxycarbonyl (Boc) groups is common in the synthesis of this compound, allowing for selective reactions that preserve the amino acid's functional integrity. Research has demonstrated the utility of these derivatives in developing novel therapeutic agents, particularly in the context of opioid receptor modulation and antiviral activity against HIV-1 and other viruses .
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of L-Tyrosine derivatives. For instance, di-halogenated compounds derived from L-Tyrosine exhibited significant inhibitory activity against HIV-1 with low cytotoxicity levels at concentrations up to 150 μM. The mechanisms proposed include interactions with viral proteins such as reverse transcriptase and protease .
2. Opioid Receptor Interaction
Research indicates that certain derivatives of L-Tyrosine can act as ligands for opioid receptors (MOR, DOR, KOR). For example, compounds synthesized with modifications at the phenyl ring displayed varying degrees of potency at these receptors, suggesting potential applications in pain management and addiction therapies .
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of multiple tyrosine-derived compounds, researchers found that specific derivatives showed promising results against HIV-1. The compounds were tested in vitro and demonstrated a high degree of selectivity and low toxicity .
| Compound | EC50 (nM) | % Stimulation (MOR) | % Stimulation (DOR) | % Stimulation (KOR) |
|---|---|---|---|---|
| 4a | 1.6 ± 0.3 | 81 ± 2 | 16 ± 2 | 22 ± 2 |
| 4b | 44 ± 20 | 69 ± 6 | - | 41 ± 8 |
| ... | ... | ... | ... | ... |
Case Study 2: Opioid Ligand Development
A series of studies focused on developing synthetic opioid ligands based on modified L-Tyrosine structures have shown that these compounds can selectively activate MOR while minimizing effects on DOR and KOR. This selectivity is crucial for reducing side effects associated with opioid therapies .
The biological activity of L-Tyrosine derivatives can be attributed to several mechanisms:
- Receptor Binding : The ability to bind selectively to various receptors such as opioid receptors influences pain modulation.
- Antiviral Mechanisms : Interaction with viral proteins disrupts the viral life cycle, providing a basis for antiviral drug development.
- Cellular Signaling : Modifications to the tyrosine structure can enhance or inhibit signaling pathways critical for cellular function.
Q & A
Q. Q1: What is the role of the tert-butyl and phenylmethoxycarbonyl (Z) protecting groups in this tyrosine derivative?
Methodological Answer: The tert-butyl (O-(1,1-dimethylethyl)) and phenylmethoxycarbonyl (N-[(phenylmethoxy)carbonyl]) groups are orthogonal protecting agents. The tert-butyl group protects the hydroxyl side chain of tyrosine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions like oxidation or branching. The Z group protects the α-amine, enabling selective deprotection under acidic conditions (e.g., TFA) while leaving other acid-labile groups intact. This dual protection is critical for sequential peptide assembly .
Q. Q2: What analytical techniques are most reliable for confirming the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm for nine equivalent protons) and Z-group aromatic protons (δ ~7.3 ppm).
- HPLC-MS : Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) coupled with mass spectrometry validates molecular weight (expected: ~453.5 g/mol) and purity (>95%) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (carbamate C=O) confirm functional groups .
Advanced Research Questions
Q. Q3: How can researchers optimize the synthesis of this compound to minimize racemization?
Methodological Answer: Racemization during esterification or carbamate formation is mitigated by:
- Low-Temperature Coupling : Perform reactions at 0–4°C using coupling agents like HATU or DCC.
- Polar Aprotic Solvents : Use DMF or dichloromethane to stabilize intermediates.
- Additives : Add HOBt or HOAt (1:1 molar ratio) to suppress racemization. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 80:20) .
Q. Q4: How does the steric bulk of the tert-butyl group influence regioselectivity in subsequent reactions?
Methodological Answer: The tert-butyl group creates steric hindrance, directing electrophilic substitutions (e.g., iodination) to the ortho positions of the tyrosine aromatic ring. For example, in diiodo derivatives (e.g., 3,5-diiodo-L-tyrosine analogs), the tert-butyl group prevents over-iodination and ensures mono- or di-substitution patterns . Computational modeling (e.g., DFT calculations) can predict regioselectivity by analyzing electron density and steric maps.
Q. Q5: What strategies resolve contradictions in solubility data for this compound across different solvents?
Methodological Answer: Solubility discrepancies arise from varying tert-butyl/Z-group hydration. Systematic approaches include:
- Co-solvent Systems : Test DMSO/water mixtures (e.g., 10% DMSO in PBS) for biochemical assays.
- Thermodynamic Studies : Use differential scanning calorimetry (DSC) to assess crystallinity vs. amorphous phases.
- Surfactant Additives : Tween-80 (0.1% w/v) improves solubility in aqueous buffers for in vitro studies .
Q. Q6: How can researchers validate the stability of the tert-butyl ester under basic conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in 0.1M NaOH (pH 12) at 25°C. Monitor degradation via HPLC every 30 minutes. The tert-butyl ester typically hydrolyzes within 2–4 hours, releasing tert-butanol (detected via GC-MS).
- Comparative Studies : Use Boc-protected analogs (e.g., Boc-L-tyrosine-OtBu) as controls to differentiate ester vs. carbamate stability .
Specialized Methodological Challenges
Q. Q7: How to address low yields in coupling reactions involving this tyrosine derivative in SPPS?
Methodological Answer: Low yields often stem from steric hindrance or poor activation. Optimize by:
Q. Q8: What are the implications of residual palladium in catalytic deprotection steps?
Methodological Answer: Palladium residues (from hydrogenolysis of Z-groups) can inhibit enzymes in biochemical assays. Mitigation strategies:
- Scavengers : Add SiliaMetS Thiol resin during deprotection to chelate Pd.
- ICP-MS Analysis : Quantify Pd levels (target: <10 ppm) post-purification.
- Alternative Deprotection : Use TFA/trifluoromethanesulfonic acid (TFMSA) for acid-labile groups instead of hydrogenolysis .
Data Interpretation and Validation
Q. Q9: How to resolve discrepancies in NMR spectra between synthesized and commercial reference standards?
Methodological Answer:
Q. Q10: What advanced methods confirm the absence of diastereomers in the final product?
Methodological Answer:
- Marfey’s Analysis : Derivatize hydrolyzed tyrosine with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and compare retention times to L/D-tyrosine standards.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using tert-butyl group-heavy atom effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
